

An In-Depth Technical Guide on the Hormonal Effects of Demegestone

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Compound of Interest

Compound Name: Demegestone

Cat. No.: B1670234

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Demegestone, a synthetic progestin, has been a subject of interest for its distinct hormonal profile. This technical guide provides a comprehensive overview of the hormonal effects of Demegestone, focusing on its mechanism of action, receptor binding affinity, and its impact on various hormonal pathways. The information is presented to serve as a core resource for researchers, scientists, and professionals involved in drug development.

Core Hormonal Activities

Demegestone is primarily a potent progestogen, meaning it mimics the effects of the natural hormone progesterone.^[1] It is devoid of androgenic activity and exhibits some anti-androgenic and antiglucocorticoid properties.^[1]

Table 1: Summary of Demegestone's Hormonal Activities

Hormonal Activity	Effect
Progestogenic	Potent agonist of the progesterone receptor.[1]
Androgenic	Devoid of androgenic activity.[1]
Anti-androgenic	Possesses some anti-androgenic activity.[1]
Glucocorticoid	Low affinity for the glucocorticoid receptor; exhibits antiglucocorticoid activity.
Mineralocorticoid	The major metabolite, 21-hydroxydemegestone, has weak mineralocorticoid activity.

Receptor Binding Affinity

The hormonal effects of **Demegestone** are dictated by its binding affinity to various steroid receptors. While specific quantitative data for **Demegestone** is limited in publicly available literature, its qualitative binding profile is summarized below.

Table 2: Qualitative Receptor Binding Affinity Profile of Demegestone

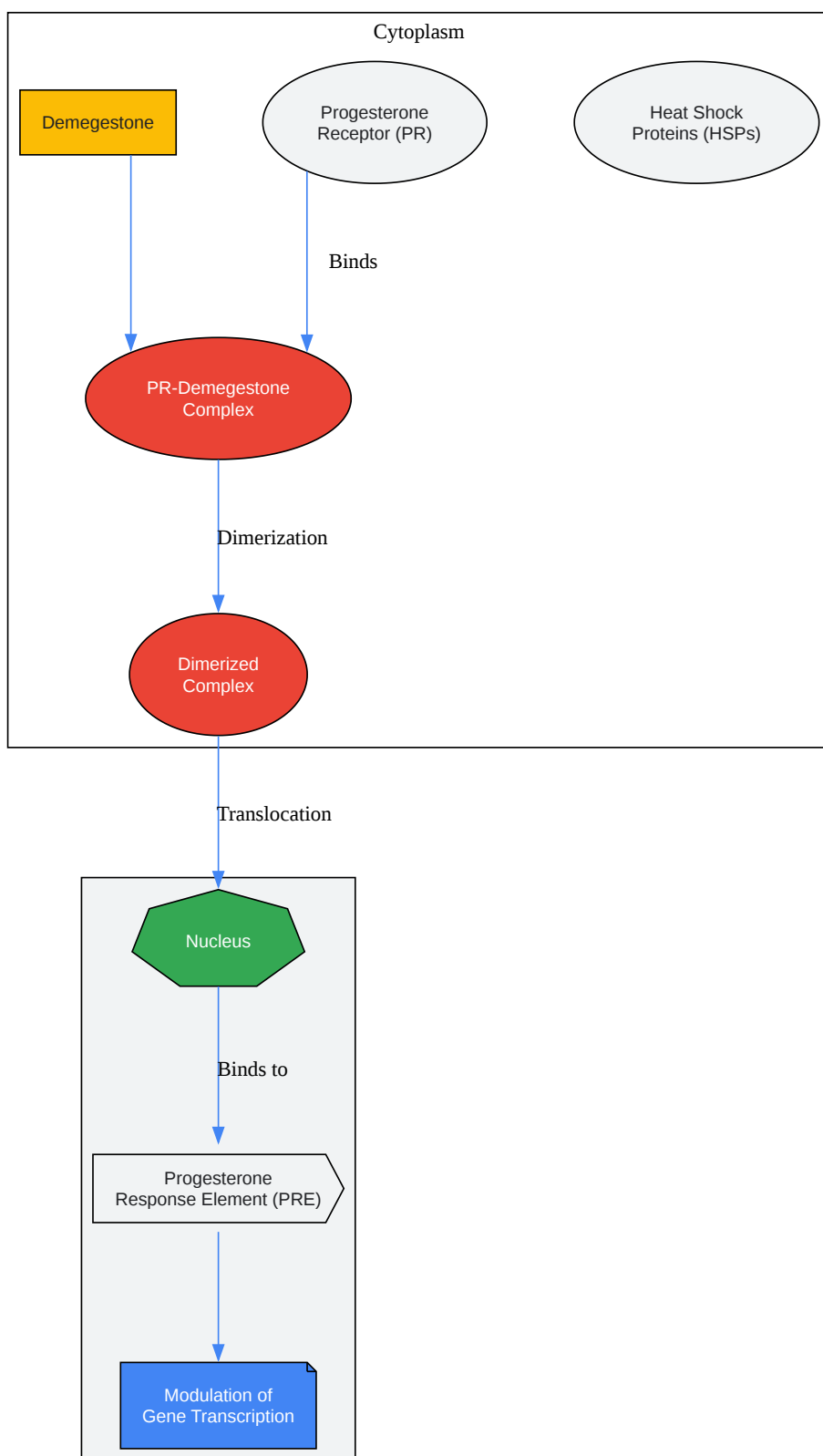
Receptor	Relative Binding Affinity
Progesterone Receptor (PR)	High
Androgen Receptor (AR)	Low to negligible
Glucocorticoid Receptor (GR)	Low
Mineralocorticoid Receptor (MR)	Not well characterized for the parent compound; the 21-hydroxy metabolite has weak affinity.

Progestogenic Effects

Demegestone's primary mechanism of action is its agonistic activity at the progesterone receptor (PR). This interaction initiates a cascade of molecular events that regulate gene expression in target tissues.

Signaling Pathway

Upon binding to **Demegestone**, the progesterone receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. There, it binds to progesterone response elements (PREs) on the DNA, modulating the transcription of target genes.



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Progestogenic signaling pathway of **Demegestone**.

Experimental Assessment: The Clauberg Test

The progestational activity of **Demegestone** is quantified using the Clauberg test. This bioassay assesses the ability of a substance to induce endometrial proliferation in immature female rabbits that have been primed with estrogen.

Experimental Protocol: Clauberg Test

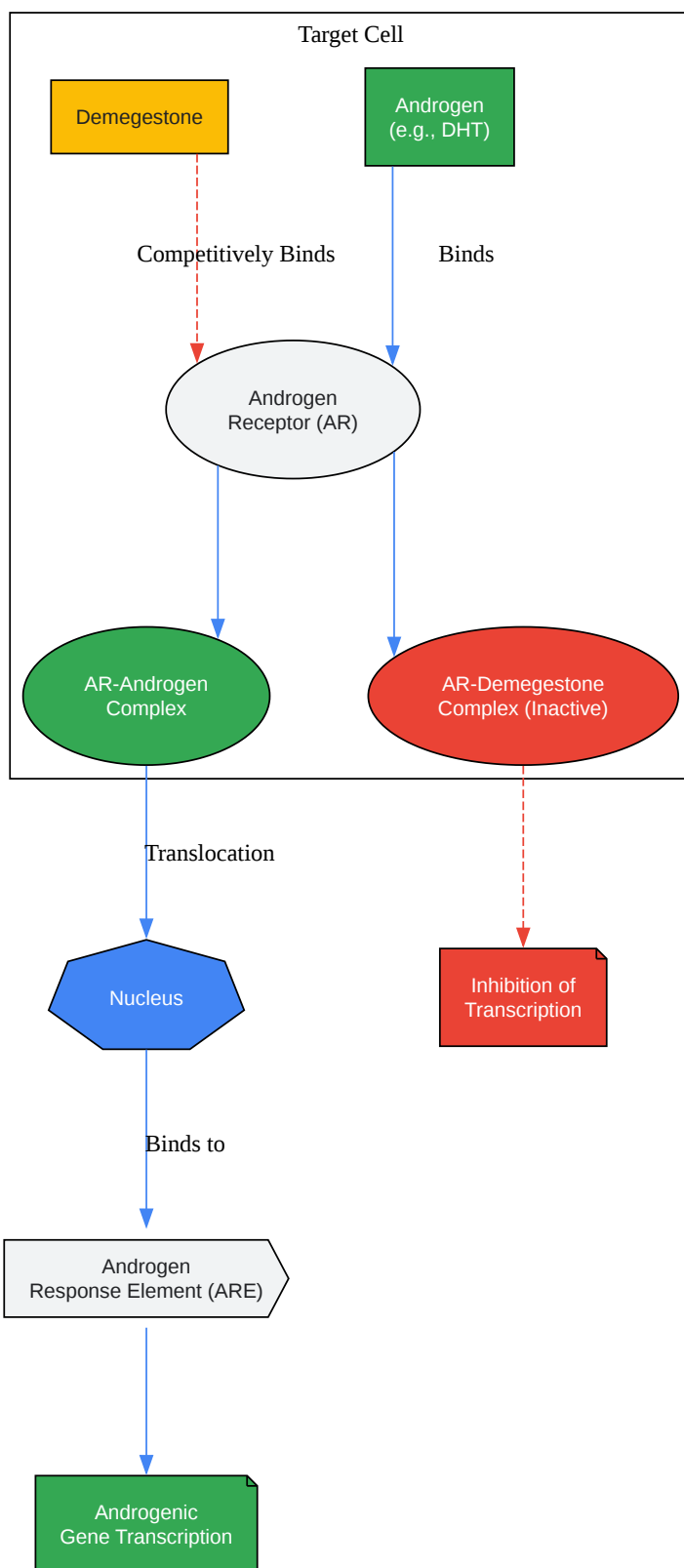
- Animal Model: Immature female rabbits.
- Priming: Daily subcutaneous injections of an estrogen (e.g., estradiol benzoate) for 6 consecutive days to induce endometrial proliferation.
- Treatment: Following estrogen priming, the test substance (**Demegestone**) is administered daily for 5 consecutive days. A control group receives the vehicle only.
- Endpoint: 24 hours after the last injection, the animals are euthanized, and the uteri are excised. The degree of endometrial proliferation is assessed histologically and graded on a scale (e.g., McPhail scale).
- Data Analysis: The progestational potency is determined by comparing the endometrial response of the treated group to that of a reference progestogen. **Demegestone** is reported to be 50 times more potent than progesterone in this assay.

Anti-Androgenic Effects

Demegestone is noted for its lack of androgenic effects and the presence of some anti-androgenic activity. This suggests that it may interfere with the action of androgens at the androgen receptor (AR).

Mechanism of Action

The anti-androgenic effect of **Demegestone** likely stems from its ability to act as a weak antagonist at the androgen receptor, thereby competing with androgens like testosterone and dihydrotestosterone (DHT) for receptor binding. This competitive inhibition prevents the androgen-receptor complex from effectively modulating the transcription of androgen-responsive genes.



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Proposed anti-androgenic mechanism of **Demegestone**.

Experimental Assessment: The Hershberger Bioassay

The anti-androgenic activity of a compound can be evaluated using the Hershberger bioassay. This in vivo assay measures changes in the weight of androgen-dependent tissues in castrated male rats.

Experimental Protocol: Hershberger Bioassay (for Anti-androgens)

- **Animal Model:** Peripubertal male rats, castrated at approximately 42 days of age.
- **Treatment:** After a post-castration recovery period of 7-10 days, animals are treated for 10 consecutive days. One group receives a reference androgen (e.g., testosterone propionate, TP) alone. Other groups receive the reference androgen co-administered with different doses of the test substance (**Demegestone**). A control group receives the vehicle only.
- **Endpoint:** Approximately 24 hours after the last dose, the animals are euthanized. The following androgen-dependent tissues are excised and weighed: ventral prostate, seminal vesicles (including coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis.
- **Data Analysis:** A statistically significant decrease in the weight of at least two of the five androgen-dependent tissues in the groups receiving the test substance plus the reference androgen, compared to the group receiving the reference androgen alone, indicates anti-androgenic activity.

Antiglucocorticoid and Other Hormonal Effects

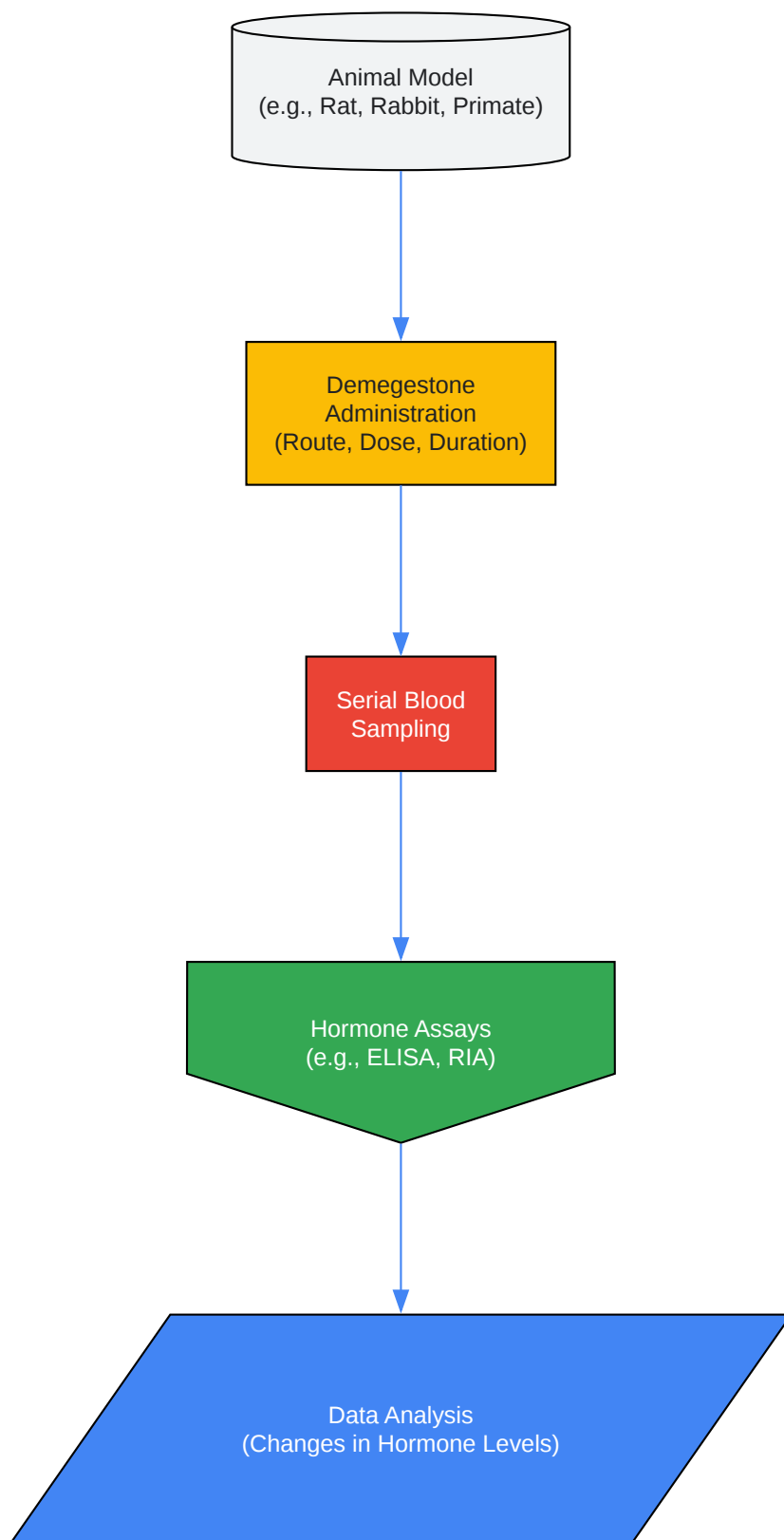
Demegestone has been shown to have a low affinity for the glucocorticoid receptor and to exhibit antiglucocorticoid activity in certain bioassays. The precise mechanism of this antiglucocorticoid action is not fully elucidated but likely involves competitive binding to the glucocorticoid receptor, similar to its anti-androgenic effect.

The primary metabolite of **Demegestone**, 21-hydroxy**demegestone**, is a moderately potent progestogen and also possesses weak mineralocorticoid activity. This suggests that at higher concentrations or with prolonged use, some effects related to mineralocorticoid receptor activation might be observable.

In Vivo Hormonal Effects

The potent progestogenic activity of **Demegestone** leads to significant effects on the endocrine system, primarily through the negative feedback mechanism on the hypothalamic-pituitary-gonadal (HPG) axis.

Workflow for Assessing In Vivo Hormonal Effects



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Workflow for in vivo hormonal assessment.

By acting as a potent progestogen, **Demegestone** is expected to suppress the secretion of gonadotropins, luteinizing hormone (LH), and follicle-stimulating hormone (FSH), from the pituitary gland. This suppression leads to anovulation, which is the basis for its use as a contraceptive. The ovulation-inhibiting dosage of **Demegestone** is reported to be 2.5 mg/day.

Conclusion

Demegestone is a synthetic steroid with a primary and potent progestogenic activity, mediated through its agonist action on the progesterone receptor. It is distinguished by its lack of androgenic effects and the presence of some anti-androgenic and antiglucocorticoid properties. Its hormonal profile makes it a subject of continued interest for various therapeutic applications. This guide provides a foundational understanding of its hormonal effects, supported by established experimental protocols, to aid in further research and development.

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References

- 1. Demegestone - Wikipedia [en.wikipedia.org]
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